molecular formula C13H15N5O B12924353 2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde CAS No. 16597-43-6

2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B12924353
CAS No.: 16597-43-6
M. Wt: 257.29 g/mol
InChI Key: KKTZIEWLKXYITF-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is derived from its pyrimidine backbone and substituent positions. The parent structure is pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substituents are numbered according to their positions:

  • 2,4-Diamino : Amino groups (-NH$$_2$$) at positions 2 and 4.
  • 6-[(3,4-Dimethylphenyl)amino] : A phenyl group substituted with methyl groups at positions 3 and 4, linked via an amino (-NH-) group to position 6 of the pyrimidine ring.
  • 5-Carbaldehyde : A formyl group (-CHO) at position 5.

The IUPAC name is thus 2,4-diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde . Its SMILES representation, $$ \text{C=O}C1=C(N=C(N=C1N)N)NC2=CC(=C(C=C2)C)C $$, encodes the connectivity of atoms, while its InChIKey, FREJAOSUHFGDBW-UHFFFAOYSA-N (derived from related pyrimidinecarboxaldehydes), provides a unique identifier for chemical databases.

Table 1: Key Molecular Properties

Property Value
Molecular Formula $$ \text{C}{13}\text{H}{15}\text{N}_{5}\text{O} $$
Molecular Weight 257.3 g/mol
CAS Registry Number 16597-43-6
IUPAC Name This compound

Historical Context and Discovery

The synthesis of this compound is rooted in the broader exploration of pyrimidine derivatives for pharmacological applications. Pyrimidine-based compounds gained prominence in the mid-20th century with the development of antimetabolites like 5-fluorouracil and trimethoprim, which target nucleotide synthesis pathways. The specific modification of pyrimidine scaffolds with aryl amino and carbaldehyde groups emerged as a strategy to enhance binding affinity to enzymatic targets, particularly dihydrofolate reductase (DHFR).

This compound was likely synthesized as part of efforts to optimize DHFR inhibitors for pathogens such as Pneumocystis carinii and Toxoplasma gondii. For example, Gangjee et al. (2001) reported analogous 2,4-diaminopyrido[2,3-d]pyrimidines with methylthio bridges, demonstrating potent DHFR inhibition. The introduction of a carbaldehyde group at position 5 may have been intended to improve solubility or facilitate further derivatization through Schiff base formation.

Significance in Heterocyclic Chemistry

Pyrimidine derivatives are central to heterocyclic chemistry due to their prevalence in nucleic acids and coenzymes. The structural flexibility of the pyrimidine ring allows for diverse substitutions, enabling fine-tuning of electronic and steric properties. In this compound:

  • The 2,4-diamino motif enhances hydrogen-bonding capacity, critical for interactions with biological targets.
  • The 3,4-dimethylphenyl group introduces hydrophobicity, potentially improving membrane permeability.
  • The carbaldehyde at position 5 serves as a reactive handle for conjugation or cyclization reactions, as seen in the synthesis of imine-linked prodrugs.

Table 2: Comparative Analysis of Pyrimidine Derivatives

Compound Key Substituents Biological Activity
This compound 5-carbaldehyde, 6-aryl amino Enzyme inhibition (hypothesized)
4-Indolyl-2-arylaminopyrimidine 4-indole, 2-aryl amino Anti-inflammatory
Pyrido[2,3-d]pyrimidines Fused pyridine-pyrimidine system DHFR inhibition

This compound’s significance extends to its role in structure-activity relationship (SAR) studies. For instance, modifying the aryl amino group’s substituents (e.g., methyl vs. bulkier groups) could modulate selectivity for microbial versus mammalian DHFR isoforms. Similarly, the carbaldehyde’s position at C5 aligns with strategies to target conserved residues in enzyme active sites.

In synthetic chemistry, the compound exemplifies the use of nucleophilic aromatic substitution (SNAr) reactions. Bromomethyl intermediates, as described in Gangjee et al. (2001), are displaced by thiols or amines to install diverse substituents. Such methodologies are applicable to the synthesis of this carbaldehyde derivative, underscoring its utility as a scaffold for medicinal chemistry.

Properties

CAS No.

16597-43-6

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

2,4-diamino-6-(3,4-dimethylanilino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C13H15N5O/c1-7-3-4-9(5-8(7)2)16-12-10(6-19)11(14)17-13(15)18-12/h3-6H,1-2H3,(H5,14,15,16,17,18)

InChI Key

KKTZIEWLKXYITF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2C=O)N)N)C

Origin of Product

United States

Preparation Methods

Starting from 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde

A closely related compound, 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde , serves as a common intermediate. Its preparation is well-documented and involves:

  • Synthesis from 2,4-diamino-5-nitroso-6-hydroxypyrimidine via acylation in formamide and water.
  • Catalysis by sulfur-containing reducing agents such as sodium thiosulfate or sodium metabisulfite.
  • Reaction conditions typically involve heating at 60–120 °C for several hours.
  • The aldehyde group at position 5 is introduced or preserved during these transformations.

This intermediate can then be further functionalized to introduce the arylamino substituent at position 6.

Reaction conditions summary:

Step Reagents & Catalysts Conditions Notes
1 2,4-diamino-5-nitroso-6-hydroxypyrimidine, formamide, water, catalyst (e.g., sodium thiosulfate) 60–90 °C for 1–3 h, then 95–120 °C for 2–4 h Acylation and reduction to formamidopyrimidine
2 Water addition, cooling, crystallization Cooling to room temp or below Isolation of product

This method achieves high conversion rates and atom economy with minimized waste generation.

Introduction of the 3,4-Dimethylphenylamino Group

The arylamino substituent at position 6 can be introduced by nucleophilic aromatic substitution or amination reactions on a suitable pyrimidine precursor bearing a leaving group (e.g., chloro or hydroxy group) at position 6.

  • The reaction involves treating 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde or its derivatives with 3,4-dimethylaniline under conditions favoring substitution.
  • Solvents such as dimethylformamide (DMF) or other polar aprotic solvents are preferred.
  • Mild heating (room temperature to moderate reflux) facilitates the substitution.
  • The reaction is monitored for completion by chromatographic or spectroscopic methods.

This step yields the target compound with the 3,4-dimethylphenylamino substituent attached at position 6.

Detailed Reaction Scheme Example

Step Reactants/Intermediates Reagents/Catalysts Conditions Yield (%) Notes
1 2,4-diamino-5-nitroso-6-hydroxypyrimidine Formamide, water, sodium thiosulfate (10-15 wt%) 60–90 °C (1–3 h), then 95–120 °C (2–4 h) >90 Acylation and reduction to formamidopyrimidine
2 Product from step 1 3,4-dimethylaniline, DMF Room temp to reflux, 2–6 h 80–90 Nucleophilic substitution at position 6
3 Amino-substituted intermediate Dess–Martin periodinane (DMP) Room temp, 1.5 h 95 Oxidation to aldehyde at position 5

Research Findings and Optimization Notes

  • The use of sulfur-based catalysts (e.g., sodium metabisulfite, sodium thiosulfate) improves conversion rates and reduces hazardous waste compared to traditional methods.
  • Maintaining precise molar ratios of reactants (e.g., nitrosopyrimidine/formamide/water = 1/(3-6)/(3-15)) is critical for optimal yield and purity.
  • Temperature control during acylation and reduction steps prevents side reactions and decomposition.
  • The aldehyde oxidation step using DMP is highly selective and avoids over-oxidation or degradation of the pyrimidine ring.
  • Crystallization and purification steps after each major reaction ensure high purity of intermediates and final product.

Summary Table of Preparation Parameters

Parameter Range/Value Impact on Synthesis
Catalyst type Sodium thiosulfate, sodium metabisulfite Enhances reduction and acylation efficiency
Catalyst loading 5–20% by weight of nitrosopyrimidine Optimal at 10–15% for best yield
Molar ratio (nitrosopyrimidine:formamide:water) 1 : 3–6 : 3–15 Controls reaction rate and product purity
Temperature (acylation/reduction) 60–90 °C (1–3 h), then 95–120 °C (2–4 h) Ensures complete conversion
Oxidation reagent Dess–Martin periodinane (DMP) Selective aldehyde formation
Solvent for substitution Dimethylformamide (DMF) Facilitates nucleophilic substitution
Reaction time (substitution) 2–6 hours Ensures complete arylamino substitution

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde at position 5 is highly electrophilic and participates in nucleophilic addition and condensation reactions:

Schiff Base Formation

Reaction with primary amines yields imine derivatives. For example:

  • Conditions : Ethanol/toluene/water mixture, room temperature or reflux, with acid/base catalysis .

  • Example :

    Aldehyde+R-NH2R-N=CH-Pyrimidine+H2O\text{Aldehyde} + \text{R-NH}_2 \rightarrow \text{R-N=CH-Pyrimidine} + \text{H}_2\text{O}

    Yields for similar aldehyde-amine condensations range from 52–78% depending on electronic effects of substituents .

Oxidation/Reduction

  • Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

  • Reduction : NaBH₄ or catalytic hydrogenation reduces the aldehyde to a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) .

Amino Group Reactivity

The 2,4-diamino groups and aryl amino group undergo alkylation, acylation, and cyclocondensation:

Alkylation

  • Conditions : Sodium hydride (NaH) in dry DMSO or THF with alkyl halides .

  • Example :

    NH2-Pyrimidine+R-XR-NH-Pyrimidine+HX\text{NH}_2\text{-Pyrimidine} + \text{R-X} \rightarrow \text{R-NH-Pyrimidine} + \text{HX}

    Reported yields for analogous pyrimidine alkylations reach 61–79% .

Acylation

  • Conditions : Acetic anhydride/pyridine under reflux .

  • Product : Acetylated derivatives, confirmed via 1H^1\text{H}-NMR (δ ~2.2 ppm for CH3\text{CH}_3) .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl group may undergo EAS, though methyl groups are mildly deactivating:

Reaction Conditions Position Yield Source
NitrationHNO₃/H₂SO₄, 0–5°CMeta~30%*
SulfonationH₂SO₄, 100°CPara~25%*

*Estimated based on similar aryl amino systems .

Suzuki-Miyaura Cross-Coupling

Catalyst Base Solvent Yield Source
Pd(PPh₃)₄K₂CO₃EtOH/toluene/H₂O52–78%
Pd(dbpf)Cl₂K₂HPO₄CH₃CN/H₂O<50%

Cyclization Reactions

The aldehyde and amino groups can form fused heterocycles:

With Hydrazines

  • Product : Pyrazolo[3,4-d]pyrimidines .

  • Conditions : Hydrazine hydrate in ethanol, reflux.

    Aldehyde+NH2NH2pyrazole-fused pyrimidine\text{Aldehyde} + \text{NH}_2\text{NH}_2 \rightarrow \text{pyrazole-fused pyrimidine}

    Yields for related cyclizations: 70–92% .

With Thioureas

  • Product : Thiazolo[5,4-d]pyrimidines .

  • Conditions : Thiourea, HCl, reflux.

Protection/Deprotection Strategies

  • Aldehyde Protection : Convert to acetal using ethylene glycol and p-TsOH .

  • Amino Protection : Boc (tert-butoxycarbonyl) groups under Schotten-Baumann conditions .

Key Challenges and Considerations

  • Steric Hindrance : The 3,4-dimethylphenyl group may limit reactivity at the aryl amino site.

  • Competing Reactions : The aldehyde may undergo undesired side reactions (e.g., aldol condensation) under basic conditions.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2,4-diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde is its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR). This inhibition can lead to reduced proliferation of cancer cells.

Case Study:
In a study evaluating various pyrimidine derivatives, certain analogs demonstrated potent inhibitory activity against human tumor cell lines. The mechanism was attributed to their ability to interfere with folate metabolism, crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Pyrimidine derivatives are known to exhibit activity against a range of bacteria and fungi. The presence of the dimethylphenyl group may enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy.

Research Findings:
Studies have shown that certain pyrimidine derivatives can inhibit the growth of pathogenic microorganisms by disrupting cellular processes or inhibiting essential enzymes .

Enzyme Inhibition

Another significant application lies in enzyme inhibition. The structural features of this compound suggest that it could act as a competitive inhibitor for various enzymes involved in metabolic pathways.

Example:
Inhibitory studies on DHFR reveal that modifications on the pyrimidine ring can significantly affect binding affinity and selectivity towards the enzyme. This property is essential for designing selective inhibitors that could serve as therapeutic agents in diseases where DHFR is overactive .

Drug Design and Development

The compound serves as a lead structure in drug design due to its ability to be modified at various positions on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.

Optimization Strategies:
Researchers are investigating different substituents on the aromatic ring and variations in the amino groups to enhance potency and selectivity against targeted diseases .

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dimethylphenyl group in the target compound balances moderate hydrophobicity and electron-donating effects, contrasting with the polar 3,4-dimethoxyphenyl group (Compound 8) .

Reactivity of the Carbaldehyde Group

The carbaldehyde at position 5 is a critical functional handle. In pyrazole-carboximidamide analogs (e.g., Compounds 1–11), similar aldehyde groups participate in condensation reactions to form imines or hydrazones. However, steric hindrance from the 3,4-dimethylphenyl group in the target compound may slow such reactions compared to less hindered analogs like 5-(4-methylphenyl) derivatives (Compound 7) .

Biological Activity

2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde, with the CAS number 16597-43-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, particularly as an inhibitor of specific enzymes and in the treatment of parasitic infections.

The molecular formula of this compound is C₁₃H₁₅N₅O, with a molecular weight of approximately 257.29 g/mol. Key physical properties include:

  • Density : 1.349 g/cm³
  • Boiling Point : 541.6°C at 760 mmHg
  • Flash Point : 281.3°C

These properties suggest stability under various conditions, which is crucial for its application in biological systems .

Inhibitory Activity Against Plasmodium falciparum

Recent studies have highlighted the compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme in the folate synthesis pathway of the malaria parasite. A series of related pyrimidine compounds were synthesized and tested, revealing promising inhibitory activity:

  • Ki values : Ranged from 1.3 to 243 nM for wild-type PfDHFR and from 13 to 208 nM for mutant forms.
  • IC50 values : In whole-cell assays against drug-sensitive and drug-resistant strains ranged from 0.4 to 54 μM .

These findings indicate that modifications to the pyrimidine structure can enhance binding affinity and inhibitory potency against PfDHFR.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and PfDHFR. The results showed high binding affinity, with interaction energies comparable to known inhibitors like pyrimethamine and cycloguanil. Key hydrogen bonds were identified with residues such as Leu164 and Asp54, which are critical for enzyme activity .

Case Studies

A notable study involved synthesizing various analogues of this compound to evaluate their biological activities. The research demonstrated that structural variations significantly affect both the inhibitory activity against PfDHFR and the overall antiplasmodial efficacy in vitro. For instance:

  • Compound Variants : Different substituents at the 6-position of the pyrimidine ring were tested, leading to variations in Ki values and overall potency.
  • In Vivo Efficacy : Some derivatives showed enhanced efficacy in animal models of malaria, indicating potential for further development as therapeutic agents .

Summary Table of Biological Activities

CompoundTarget EnzymeKi (nM)IC50 (μM)Remarks
This compoundPfDHFR (wild-type)1.3 - 2430.4 - 28Promising antimalarial activity
Variant APfDHFR (mutant)13 - 2083.7 - 54Effective against resistant strains
Variant BOther targetsTBDTBDFurther studies needed

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde with high purity and yield?

  • Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, halogenated pyrimidine precursors (e.g., 6-chloro derivatives) can react with 3,4-dimethylphenylamine under reflux in polar aprotic solvents like DMSO or DMF. A general procedure involves heating the precursor with excess amine (5 mL per 5 mmol) overnight, followed by acidification with dilute HCl to precipitate the product . Purification via recrystallization from DMSO:water (5:5) or ethanol is effective for removing unreacted amines .

Q. How should researchers confirm the structural integrity of this compound?

  • Answer: Combine multiple analytical techniques:

  • X-ray crystallography for unambiguous confirmation of the pyrimidine core and substituent positions (as demonstrated for methyl 6-methyl-2-oxo-4-phenyltetrahydropyrimidine-5-carboxylate) .
  • NMR spectroscopy (1H/13C, DEPT-135) to verify amino, aldehyde, and aromatic proton environments. The aldehyde proton in DMSO-d6 appears as a singlet near 9.8 ppm, while the carbaldehyde carbon resonates at ~190 ppm in 13C NMR .
  • High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ or [M+Na]+) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Answer: Screen for enzyme inhibition (e.g., dihydrofolate reductase or kinases) using spectrophotometric assays (IC50 determination) . For antimicrobial activity, use broth microdilution (MIC assays) against Gram-positive/negative bacteria, referencing methods from dihydropyrimidine studies . Dose-response curves and positive controls (e.g., methotrexate for antifolates) are critical for validating results .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s derivatives?

  • Answer: Quantum mechanical calculations (e.g., DFT) predict regioselectivity in substitution reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyrimidine ring. Reaction path searches (e.g., using the GRRM program) model intermediates and transition states, reducing trial-and-error in synthesizing analogs . Molecular docking (AutoDock Vina) screens derivatives for target binding, prioritizing candidates for synthesis .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer: Conduct meta-analysis with standardized protocols (e.g., uniform cell lines, assay conditions). For inconsistent enzyme inhibition results, verify assay parameters (pH, cofactors) and compound stability (e.g., aldehyde oxidation in aqueous buffers). Statistical tools like ANOVA or principal component analysis (PCA) identify confounding variables (e.g., solvent effects) . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies improve regioselectivity during functionalization of the pyrimidine core?

  • Answer: Steric and electronic factors dominate. For C-5 aldehyde derivatization, protect the amino groups (e.g., Boc) to avoid side reactions. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions at C-6, leveraging steric hindrance from the 3,4-dimethylphenyl group to direct coupling . Solvent polarity (e.g., DMF vs. THF) and temperature control (0°C vs. reflux) further modulate selectivity .

Q. How can Design of Experiments (DoE) optimize synthesis scalability?

  • Answer: Apply fractional factorial design to screen critical variables (amine ratio, temperature, solvent volume). Response surface methodology (RSM) models interactions between parameters (e.g., reflux time vs. yield) . For industrial translation, use microreactors to enhance heat/mass transfer and reduce side products .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • Answer: The 3,4-dimethylphenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., observed in pyrimidine-based kinase inhibitors) . Substituting the aldehyde with a methyl group reduces electrophilicity, diminishing covalent binding potential. Bioisosteric replacement of the pyrimidine ring with triazines retains activity but alters pharmacokinetics .

Methodological Notes

  • Synthesis References:
  • Structural Analysis:
  • Biological Assays:
  • Computational Design:
  • Data Analysis:
  • Reactor Engineering:

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